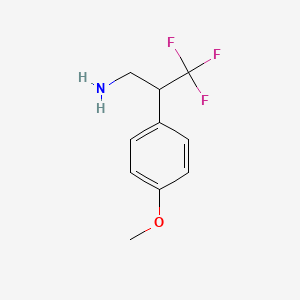
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C12H17N. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, where the naphthalene ring is partially saturated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the reduction of naphthalene derivatives followed by methylation. One common method involves the hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydronaphthalen-1-amine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is often ensured through recrystallization and chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: It can be further reduced to form fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalene: A similar compound with a methyl group attached to the naphthalene ring.
N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine: Another derivative with a similar structure but different functional groups.
Uniqueness
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is unique due to its specific substitution pattern and the presence of both an amine and a methyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H17N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9H2,1H3 |
Clave InChI |
KIQLHVQWHIMOHA-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13532586.png)

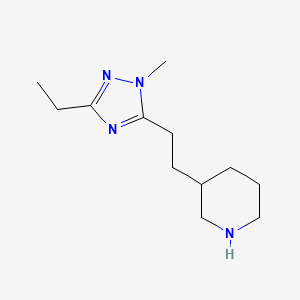

![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
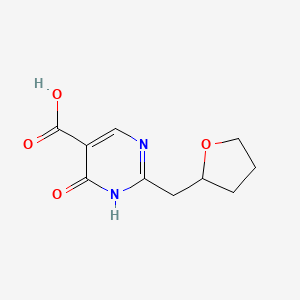
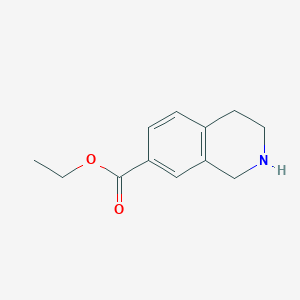
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)

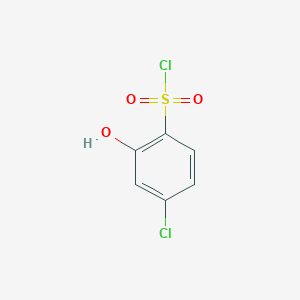

![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)
